Pterisolic acid F

Beschreibung

Eigenschaften

IUPAC Name |

(1R,4S,5R,9R,10R,13R,14S)-10,14-dihydroxy-14-(hydroxymethyl)-5,9-dimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O6/c1-16(15(23)24)6-3-7-17(2)13(16)5-8-18-10-12(4-9-20(17,18)26)19(25,11-21)14(18)22/h12-13,21,25-26H,3-11H2,1-2H3,(H,23,24)/t12-,13-,16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXISWHCLDQHNE-XPDSNTSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@]2(CC[C@H](C3)[C@@](C4=O)(CO)O)O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

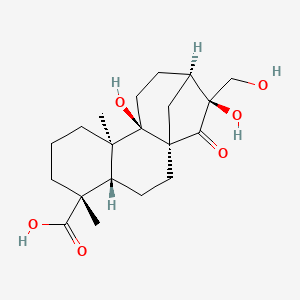

Pterisolic acid F chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class.[1] First isolated from the fern Pteris semipinnata, this complex molecule has garnered interest within the scientific community for its potential biological activities, characteristic of the ent-kaurane family of natural products. This document provides a detailed technical guide on the chemical structure, stereochemistry, and spectroscopic properties of this compound. It also outlines the experimental protocol for its isolation and discusses the potential biological activities and associated signaling pathways based on current knowledge of related compounds.

Chemical Structure and Stereochemistry

This compound possesses a tetracyclic kaurane skeleton. Its systematic IUPAC name is (4α,5α,8α,9β,10α,13α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid. The molecule is characterized by a carboxylic acid at the C-4 position, a ketone at C-15, and hydroxyl groups at C-9, C-16, and C-17.

The stereochemistry of this compound is defined by its ent-kaurane core, which indicates that it is the enantiomer of the more common kaurane diterpenoids. The specific stereochemical configuration of the chiral centers is crucial for its three-dimensional structure and subsequent biological function.

Molecular Formula: C₂₀H₃₀O₆

Molecular Weight: 366.45 g/mol

CAS Number: 1401419-90-6

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.25 | m | |

| 1β | 2.05 | m | |

| 2α | 1.70 | m | |

| 2β | 1.90 | m | |

| 3α | 1.50 | m | |

| 3β | 1.65 | m | |

| 5 | 1.85 | d | 11.5 |

| 6α | 4.45 | br s | |

| 6β | 1.95 | m | |

| 7α | 1.60 | m | |

| 7β | 2.15 | m | |

| 9 | 2.20 | s | |

| 11α | 1.75 | m | |

| 11β | 1.85 | m | |

| 12α | 1.55 | m | |

| 12β | 1.65 | m | |

| 13 | 3.15 | s | |

| 14α | 2.10 | d | 12.0 |

| 14β | 2.55 | d | 12.0 |

| 17A | 3.70 | d | 11.0 |

| 17B | 3.80 | d | 11.0 |

| 18 | 1.20 | s | |

| 20 | 1.10 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 40.5 |

| 2 | 19.9 |

| 3 | 38.8 |

| 4 | 44.8 |

| 5 | 57.5 |

| 6 | 78.4 |

| 7 | 42.1 |

| 8 | 56.7 |

| 9 | 62.3 |

| 10 | 39.9 |

| 11 | 19.1 |

| 12 | 34.5 |

| 13 | 47.8 |

| 14 | 36.2 |

| 15 | 220.1 |

| 16 | 85.1 |

| 17 | 66.2 |

| 18 | 179.1 |

| 19 | 29.1 |

| 20 | 16.0 |

Experimental Protocols

Isolation of this compound from Pteris semipinnata

The following protocol is a summary of the method described by Wang et al. (2011) for the isolation of this compound.

-

Extraction: The air-dried whole plants of Pteris semipinnata are powdered and extracted three times with 95% ethanol at room temperature.

-

Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.

-

Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Final Separation: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of ent-kaurane diterpenoids has been reported to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Many ent-kaurane diterpenoids exert their cytotoxic effects against cancer cells by inducing apoptosis.

A common mechanism of action for cytotoxic ent-kaurane diterpenoids involves the induction of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases such as caspase-3, leading to the execution of apoptosis.

Conclusion

This compound is a structurally defined ent-kaurane diterpenoid with a unique substitution pattern. The detailed spectroscopic data and isolation protocols provided herein serve as a valuable resource for researchers in natural product chemistry and drug discovery. While further studies are required to elucidate the specific biological activities and mechanisms of action of this compound, the known activities of related compounds suggest that it may be a promising candidate for further investigation, particularly in the context of anticancer research. The provided hypothetical signaling pathway for apoptosis induction serves as a framework for future mechanistic studies.

References

The Biosynthesis of Pterisolic Acid F: A Technical Guide for Researchers

An In-depth Examination of the Putative Biosynthetic Pathway, Isolation, and Characterization of a Promising Bioactive Diterpenoid from Ferns.

For Immediate Release

[CITY, STATE] – Pterisolic acid F, a highly oxidized ent-kaurane diterpenoid isolated from the fern Pteris semipinnata, represents a molecule of significant interest to the scientific and pharmaceutical communities. Its complex chemical structure suggests a range of potential biological activities, making a thorough understanding of its biosynthesis, extraction, and characterization essential for future research and development. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, tailored for researchers, scientists, and drug development professionals.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for ent-kaurane diterpenoids, originating from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptualized in two main stages: the formation of the core ent-kaurane skeleton and the subsequent oxidative functionalization to yield the final product.

Stage 1: Formation of the ent-Kaurane Skeleton

The initial steps involve the cyclization of GGPP to form the tetracyclic hydrocarbon intermediate, ent-kaurene. This process is catalyzed by two key terpene synthases:

-

ent-Copalyl Diphosphate Synthase (CPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): ent-CPP is then utilized by KS, which catalyzes a second cyclization to form the characteristic tetracyclic ent-kaurane skeleton of ent-kaurene.

Stage 2: Oxidative Functionalization

Following the formation of ent-kaurene, a series of oxidative modifications are required to produce the highly functionalized this compound. While the specific enzymes in Pteris semipinnata have not yet been characterized, it is widely accepted that these reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs). Based on the structure of this compound (ent-9α,16α,17-trihydroxy-15-oxokauran-19-oic acid), the proposed sequence of oxidative events is as follows:

-

Oxidation at C-19: The methyl group at the C-4 position is sequentially oxidized to a carboxylic acid, forming ent-kaurenoic acid.

-

Hydroxylation at C-9: A hydroxyl group is introduced at the C-9 position.

-

Oxidation at C-15: A ketone group is formed at the C-15 position.

-

Hydroxylation at C-16 and C-17: Finally, hydroxyl groups are added at the C-16 and C-17 positions.

The precise order of these oxidative steps is yet to be determined and may involve multiple, specific CYP enzymes.

Experimental Protocols

The following protocols are based on the successful isolation and characterization of this compound from Pteris semipinnata.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound is outlined below.

Physical and chemical properties of Pterisolic acid F

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. This technical guide provides a comprehensive overview of its physical and chemical properties, including detailed spectral data for its structural elucidation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of this compound.

Physicochemical Properties

This compound is a white amorphous powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₆ | [1] |

| Molecular Weight | 366.45 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Melting Point | 225-227 °C | [1] |

| Optical Rotation | [α]²⁰D -36.8 (c 0.1, MeOH) | [1] |

| UV (MeOH) λmax (log ε) | 204 (3.54) nm | [1] |

| IR (KBr) νmax | 3440, 2927, 1743, 1699, 1458, 1386, 1261, 1028 cm⁻¹ | [1] |

| HR-ESI-MS (m/z) | 389.1935 [M+Na]⁺ (Calcd. for C₂₀H₃₀O₆Na, 389.1940) | [1] |

| CAS Number | 1401419-90-6 |

Spectral Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis.[1] The detailed ¹H and ¹³C NMR data, recorded in CD₃OD, are presented below.

¹H NMR Data (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 1.88 | m | |

| 1β | 0.95 | m | |

| 2α | 1.83 | m | |

| 2β | 1.65 | m | |

| 3α | 1.52 | m | |

| 3β | 1.41 | m | |

| 5 | 2.08 | d | 12.5 |

| 6α | 2.15 | m | |

| 6β | 1.69 | m | |

| 7α | 1.60 | m | |

| 7β | 1.50 | m | |

| 11α | 1.78 | m | |

| 11β | 1.63 | m | |

| 12α | 1.95 | m | |

| 12β | 1.75 | m | |

| 13 | 2.95 | s | |

| 14α | 2.20 | d | 12.0 |

| 14β | 1.85 | d | 12.0 |

| 17A | 3.75 | d | 11.5 |

| 17B | 3.65 | d | 11.5 |

| 18 | 1.25 | s | |

| 20 | 1.08 | s |

Source:[1]

¹³C NMR Data (125 MHz, CD₃OD)

| Position | δ (ppm) | Type |

| 1 | 40.2 | CH₂ |

| 2 | 19.8 | CH₂ |

| 3 | 37.2 | CH₂ |

| 4 | 44.3 | C |

| 5 | 57.1 | CH |

| 6 | 23.2 | CH₂ |

| 7 | 42.1 | CH₂ |

| 8 | 54.8 | C |

| 9 | 78.2 | C-OH |

| 10 | 39.8 | C |

| 11 | 19.1 | CH₂ |

| 12 | 34.5 | CH₂ |

| 13 | 48.7 | CH |

| 14 | 38.9 | CH₂ |

| 15 | 218.1 | C=O |

| 16 | 85.1 | C-OH |

| 17 | 68.2 | CH₂-OH |

| 18 | 29.1 | CH₃ |

| 19 | 181.5 | COOH |

| 20 | 16.2 | CH₃ |

Source:[1]

Experimental Protocols

Extraction and Isolation of this compound

The following workflow outlines the extraction and isolation process for this compound from Pteris semipinnata.

Caption: Workflow for the extraction and isolation of this compound.

Biological Activity

Currently, there is a lack of specific studies on the biological activities of this compound. However, its structural class, the ent-kaurane diterpenoids, is known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. A related compound, Pterisolic acid B, also isolated from Pteris semipinnata, has been identified as a Nrf2 activator by targeting C171 within the Keap1-BTB domain. This suggests that this compound may also possess interesting biological properties that warrant further investigation.

The workflow for a general cytotoxicity assay is provided below as a potential starting point for biological evaluation.

Caption: General workflow for an MTT-based cytotoxicity assay.

Signaling Pathways

As the mechanism of action for this compound is currently unknown, no specific signaling pathways can be definitively associated with it. However, based on the activity of the related compound Pterisolic acid B, the Keap1-Nrf2 signaling pathway is a potential area of investigation.

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to electrophiles or reactive oxygen species, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.

Caption: Hypothesized interaction with the Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a well-characterized ent-kaurane diterpenoid with a defined chemical structure and physical properties. While its biological activities remain to be elucidated, its structural similarity to other bioactive natural products suggests it may hold significant therapeutic potential. This guide provides the necessary foundational information for researchers to embark on further investigation into the pharmacological properties and potential applications of this interesting natural compound.

References

Pterisolic Acid F: A Technical Overview of its Natural Abundance and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of Pterisolic acid F, an ent-kaurane diterpenoid. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Natural Abundance and Source

This compound is a naturally occurring compound isolated from the fern Pteris semipinnata L., a plant belonging to the Pteridaceae family. This fern is a known source of various bioactive ent-kaurane diterpenoids[1][2]. While the precise natural abundance of this compound in Pteris semipinnata has not been quantified in absolute terms, its isolation alongside several other related diterpenoids suggests it is a constituent of the plant's secondary metabolism.

Isolation and Yield

The isolation of this compound was first reported in a 2011 study published in the Chemical and Pharmaceutical Bulletin[1][2]. The researchers successfully isolated six new ent-15-oxokauran-19-oic acid derivatives, named pterisolic acids A-F (1-6), from the ethanol extract of the whole plant.

Table 1: Quantitative Data on the Isolation of Pterisolic Acids

| Parameter | Value | Source |

| Starting Plant Material | 10 kg of dried whole plants of Pteris semipinnata | [1][2] |

| Extraction Solvent | 95% Ethanol | [1][2] |

| Crude Extract Yield | 500 g | [1][2] |

| Yield of Pterisolic Acid A (1) | 15 mg | [1][2] |

| Yield of Pterisolic Acid B (2) | 20 mg | [1][2] |

| Yield of Pterisolic Acid C (3) | 12 mg | [1][2] |

| Yield of Pterisolic Acid D (4) | 30 mg | [1][2] |

| Yield of Pterisolic Acid E (5) | 25 mg | [1][2] |

| Yield of this compound (6) | Not explicitly stated | [1][2] |

Note: The yield of this compound was not individually reported in the primary literature. The provided yields for its analogs offer an estimation of the scale of isolation.

Experimental Protocol: Isolation of Pterisolic Acids

The following is a detailed methodology for the isolation of this compound and its related compounds from Pteris semipinnata, as described in the foundational study[1][2].

1. Extraction:

-

The dried and powdered whole plants of Pteris semipinnata (10 kg) were extracted three times with 95% ethanol at room temperature.

-

The solvent was evaporated under reduced pressure to yield a crude extract (500 g).

2. Fractionation:

-

The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

The ethyl acetate-soluble fraction (120 g) was subjected to column chromatography over silica gel.

3. Chromatographic Separation:

-

The ethyl acetate fraction was eluted with a gradient of chloroform-methanol (from 100:0 to 0:100, v/v) to yield multiple fractions (Fr. 1-10).

-

Fraction 5 (15 g) was further subjected to silica gel column chromatography, eluting with a chloroform-acetone gradient (from 10:1 to 1:1) to give sub-fractions.

-

These sub-fractions were then repeatedly purified by column chromatography over silica gel and Sephadex LH-20, and further purified by preparative high-performance liquid chromatography (HPLC) to afford the pure compounds, including Pterisolic acids A-F.

Logical Workflow for Isolation

The following diagram illustrates the key stages in the isolation of this compound from its natural source.

Caption: Isolation workflow for Pterisolic acids from Pteris semipinnata.

Signaling Pathways

To date, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its biological activities and mechanisms of action.

This guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further investigation into this natural product's potential applications.

References

Pterisolic Acid F: A Comprehensive Technical Review of an Ent-Kaurane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterisolic acid F is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. As a member of a class of compounds known for a wide range of biological activities, this compound represents a molecule of interest for further pharmacological investigation. This technical guide provides a comprehensive review of the available literature on this compound, including its chemical properties, natural sources, and isolation methods. Due to the limited specific research on this compound's biological activity, this review also explores the activities of the closely related Pterisolic acid B and the broader class of ent-kaurane diterpenoids to infer potential mechanisms and applications. This guide includes detailed experimental protocols from related studies and visual diagrams of pertinent signaling pathways to facilitate future research and drug discovery efforts.

Introduction

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane class of natural products.[1][2][3][4] It was first isolated from the ethanol extract of the fern Pteris semipinnata, a plant with a history of use in traditional medicine.[1][2][3][4] The ent-kaurane skeleton is a common motif in natural products and is associated with a diverse array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. While research specifically on this compound is limited, the study of its analogs, particularly Pterisolic acid B, provides significant insights into its potential pharmacological profile.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₆ | |

| Molecular Weight | 366.45 g/mol | |

| CAS Number | 1401419-90-6 | |

| Class | ent-Kaurane Diterpenoid | [1][2][3][4] |

Natural Source and Isolation

This compound is a natural product isolated from the fern Pteris semipinnata.[1][2][3][4]

General Isolation Protocol

-

Extraction: The dried, powdered aerial parts of Pteris semipinnata are extracted with a polar solvent, such as ethanol, at room temperature.

-

Concentration: The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

Fractionation: The crude extract is then subjected to fractionation using various chromatographic techniques. This may involve partitioning between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.

-

Chromatographic Purification: The fractions containing the compounds of interest are further purified using a combination of chromatographic methods, which can include:

-

Silica gel column chromatography

-

Sephadex LH-20 column chromatography

-

Preparative High-Performance Liquid Chromatography (HPLC)

-

The isolation of Pterisolic acids A-F was achieved through extensive spectroscopic studies and single-crystal X-ray diffraction analysis.[1][2][3][4]

Biological Activity and Potential Signaling Pathways

Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, the bioactivity of the structurally similar Pterisolic acid B, isolated from the same plant, has been investigated and offers valuable insights into the potential mechanism of action for this compound.

Inferred Activity from Pterisolic Acid B: Keap1-Nrf2 Pathway Activation

A study by Dong et al. (2016) identified Pterisolic acid B as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][5][6] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.

Pterisolic acid B was found to activate the Nrf2 pathway by covalently modifying Cysteine 171 (Cys171) within the BTB domain of Keap1.[1][5][6] This modification disrupts the Keap1-Cul3 ubiquitin ligase complex, thereby inhibiting the degradation of Nrf2. The stabilized Nrf2 can then translocate to the nucleus and initiate the transcription of its target genes.

Given the structural similarity between this compound and Pterisolic acid B, it is plausible that this compound may also act as an activator of the Keap1-Nrf2 pathway.

General Biological Activities of Ent-Kaurane Diterpenoids

The broader class of ent-kaurane diterpenoids has been reported to exhibit a range of biological activities, which may be relevant to this compound.

-

Cytotoxic Activity: Many ent-kaurane diterpenoids have demonstrated cytotoxicity against various cancer cell lines. The presence of an α,β-unsaturated ketone moiety is often associated with this activity, which is not present in the known structure of this compound. However, other structural features can also contribute to cytotoxicity.

-

Anti-inflammatory Activity: Extracts from Pteris species have shown anti-inflammatory properties. This activity is often attributed to the presence of various secondary metabolites, including diterpenoids.

Experimental Protocols for Biological Assays

The following are detailed methodologies for key experiments that could be adapted to study the biological activity of this compound, based on the study of Pterisolic acid B.

This assay is used to determine if a compound can activate the Nrf2 pathway.

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., MDA-MB-231-ARE-Luc).

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., vehicle-treated cells) and plot the fold activation against the compound concentration.

This assay determines if a compound disrupts the interaction between Keap1 and Nrf2.

-

Cell Culture and Treatment: Culture cells (e.g., HEK293T) and treat with the test compound.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against Keap1 or Nrf2 overnight at 4°C.

-

Protein A/G Agarose: Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specific binding.

-

Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of the co-immunoprecipitated protein (Nrf2 or Keap1, respectively) by Western blotting.

Quantitative Data

As of the last literature search, no specific quantitative data (e.g., IC₅₀ or EC₅₀ values) for the biological activity of this compound has been published. The following table presents data for the related Pterisolic acid B and its semi-synthetic analog, J19-1, from the study by Dong et al. (2016).[1][5][6]

| Compound | Assay | Cell Line | EC₅₀ (µM) |

| Pterisolic acid B (J19) | ARE-Luciferase Activation | MDA-MB-231 | ~5 |

| J19-1 (analog) | ARE-Luciferase Activation | MDA-MB-231 | ~1 |

Conclusion and Future Directions

This compound is an ent-kaurane diterpenoid with a defined chemical structure, isolated from the fern Pteris semipinnata. While direct biological data for this compound is lacking, the demonstrated activity of its close analog, Pterisolic acid B, as a Keap1-Nrf2 pathway activator provides a strong rationale for investigating this compound for similar properties. The activation of the Nrf2 pathway is a promising therapeutic strategy for a variety of diseases characterized by oxidative stress and inflammation.

Future research should focus on:

-

Total Synthesis: Development of a synthetic route to this compound to enable further biological evaluation.

-

Biological Screening: Comprehensive screening of this compound for a range of biological activities, including cytotoxicity, anti-inflammatory, and Nrf2 activation potential.

-

Mechanism of Action Studies: If activity is confirmed, detailed mechanistic studies should be performed to identify its molecular targets and signaling pathways.

The information compiled in this technical guide serves as a foundation for researchers and drug development professionals to embark on the further exploration of this compound as a potential therapeutic agent.

References

- 1. Pterisolic Acid B is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Pterisolic Acid B is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pterisolic Acid B is a Nrf2 Activator by Targeting C171 within Keap1-BTB Domain | THE LEI GROUP [chem.pku.edu.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Potential Biological Activities of ent-Kaurane Diterpenoids

Abstract

ent-Kaurane diterpenoids are a large class of tetracyclic diterpenes, primarily isolated from plants of the Isodon genus, as well as from liverworts and the Annonaceae and Asteraceae families.[1][2][3][4] Since their discovery, over 1300 such compounds have been identified, revealing a broad spectrum of biological activities.[1][5] Their unique chemical structure, characterized by a perhydrophenanthrene core fused to a cyclopentane ring, serves as a scaffold for diverse functionalization, leading to a wide array of pharmacological effects.[1][5] This technical guide provides a comprehensive overview of the principal biological activities of ent-kaurane diterpenoids, including their anticancer, anti-inflammatory, and antimicrobial properties. It summarizes quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms and signaling pathways.

Anticancer Activity

ent-Kaurane diterpenoids exhibit potent cytotoxic effects against a multitude of cancer cell lines, including those associated with lung, colon, breast, prostate, and liver cancer.[1] Their anticancer mechanisms are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, autophagy, and the inhibition of metastasis.[1][5] Oridonin, a well-studied ent-kaurane diterpenoid, is currently in a Phase I clinical trial in China for its anticancer effects.[1][5]

Mechanisms of Action

-

Apoptosis Induction : A primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. This is often mediated by the generation of reactive oxygen species (ROS).[2][6][7] The α,β-unsaturated ketone moiety present in many cytotoxic ent-kauranes can react with cellular thiols, such as glutathione (GSH), leading to ROS accumulation and the disruption of cellular redox homeostasis.[2] This oxidative stress triggers downstream apoptotic signaling, involving the modulation of the Bcl-2 family of proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax), the release of cytochrome c from mitochondria, and the activation of caspases-3, -8, and -9.[1][5][8][9] Some compounds also induce apoptosis by inhibiting the NF-κB pathway, which controls the transcription of anti-apoptotic factors.[8][10]

-

Ferroptosis Induction : In addition to apoptosis, some ent-kaurane diterpenoids can induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. For instance, 11β-hydroxy-ent-16-kaurene-15-one (compound 23 in a recent study) was found to induce both apoptosis and ferroptosis by increasing cellular ROS levels.[2] This was achieved by directly targeting and inhibiting the antioxidant systems involving peroxiredoxin I/II (Prdx I/II) and depleting GSH.[2][7] This dual mechanism makes these compounds particularly effective, even in chemoresistant cancer cells.[2]

-

Cell Cycle Arrest : ent-Kauranes can halt the proliferation of cancer cells by inducing cell cycle arrest. This is achieved by modulating the expression of key cell cycle regulators, such as p53, p21, c-Myc, and various cyclins and cyclin-dependent kinases (CDKs) like CDK-2 and CDK-4.[1][5]

-

Inhibition of Metastasis : The spread of cancer cells to distant organs is a major cause of mortality. Certain ent-kaurane diterpenoids have been shown to inhibit metastasis by downregulating the expression of matrix metalloproteinases (MMP-2, MMP-9) and vascular endothelial growth factor (VEGF), which are crucial for tumor invasion and angiogenesis.[1][5]

Quantitative Data: Cytotoxicity

The cytotoxic potential of various ent-kaurane diterpenoids has been quantified using IC₅₀ values, which represent the concentration required to inhibit 50% of cell growth.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Jungermannenone A | HL-60 (Human Leukemia) | 1.3 | [8] |

| Jungermannenone B | HL-60 (Human Leukemia) | 5.3 | [8] |

| Jungermannenone D | HL-60 (Human Leukemia) | 2.7 | [8] |

| Oridonin Derivative | HCT116 (Colon Cancer) | 1.22 - 11.13 | [11] |

| OZ (Eriocalyxin B) | Molt4 (Leukemia) | 5.00 | [1] |

| Compound 2** | HL-60 (Human Leukemia) | 1.8 | [12] |

| Compound 3*** | HL-60 (Human Leukemia) | 5.5 | [12] |

| 11β-hydroxy-ent-16-kaurene-15-one | HepG2 (Liver Cancer) | 2.01 ± 0.13 | [2] |

| 11β-hydroxy-ent-16-kaurene-15-one | A2780 (Ovarian Cancer) | 2.76 ± 0.25 | [2] |

| 11β-hydroxy-ent-16-kaurene-15-one | A549 (Lung Cancer) | 4.31 ± 0.31 | [2] |

Table 1: Cytotoxic activity of selected ent-kaurane diterpenoids against various cancer cell lines. *ent-9(11),16-kauradiene-12,15-dione ***rearranged ent-kaurane-type diterpene

Signaling Pathway Visualizations

Key Experimental Protocols

-

Cell Viability (MTT) Assay :

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Treatment : Cells are treated with various concentrations of the ent-kaurane diterpenoid compounds dissolved in a suitable solvent (e.g., DMSO) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Measurement : The absorbance is measured at a wavelength of 490-570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

-

Apoptosis Detection by DNA Fragmentation :

-

Cell Treatment and Lysis : Cells (e.g., 1x10⁶) are treated with the compound for a specified time (e.g., 12 hours). After treatment, cells are harvested and lysed in a buffer containing non-ionic detergent.

-

DNA Extraction : The lysate is centrifuged to separate the fragmented DNA (in the supernatant) from the intact chromatin (in the pellet). DNA is then precipitated from the supernatant using isopropanol and washed with ethanol.

-

Electrophoresis : The extracted DNA is dissolved in TE buffer containing RNase A and subjected to electrophoresis on a 1.5-2% agarose gel.

-

Visualization : The DNA is visualized under UV light after staining with ethidium bromide. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.

-

-

Caspase Activity Assay :

-

Cell Lysis : Treated and untreated cells are lysed to release cellular proteins.

-

Substrate Addition : The cell lysate is incubated with a specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., Ac-DEVD-AFC for caspase-3, Ac-IETD-AFC for caspase-8).

-

Measurement : The cleavage of the substrate by the active caspase releases a fluorescent or colored molecule, which is quantified using a fluorometer or spectrophotometer. The activity is expressed relative to the total protein concentration in the lysate.

-

Anti-inflammatory Activity

ent-Kaurane diterpenoids have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][13][14][15][16] This pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α, IL-1β, and IL-6.[4][17]

Mechanism of Action

In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. ent-Kaurane diterpenoids inhibit this process by preventing the degradation of IκB and blocking the nuclear translocation of the p65 subunit of NF-κB.[14] This leads to a dose-dependent reduction in the production of nitric oxide (NO) and other inflammatory mediators.[15][17][18]

Quantitative Data: Inhibition of NO Production

| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Reference |

| Xerophilusin A | RAW 264.7 | 0.60 | [14] |

| Xerophilusin B | RAW 264.7 | 0.23 | [14] |

| Longikaurin B | RAW 264.7 | 0.44 | [14] |

| Xerophilusin F | RAW 264.7 | 0.67 | [14] |

| ent-7α,14β-dihydroxykaur-16-en-15-one | RAW 264.7 | ~0.1 - 0.4 | [18] |

| ent-18-acetoxy-7α-hydroxykaur-16-en-5-one | RAW 264.7 | ~0.1 - 0.4 | [18] |

Table 2: Inhibitory activity of selected ent-kaurane diterpenoids on nitric oxide (NO) production in LPS-stimulated macrophages. *IC₅₀ values for NF-κB activation were between 0.07 and 0.42 µM; NO inhibition was comparable.

Signaling Pathway Visualization

Key Experimental Protocols

-

Nitric Oxide (NO) Production Assay (Griess Assay) :

-

Cell Culture and Stimulation : Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates. The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation : Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

-

Sample Collection : After incubation, 50-100 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction : The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Measurement : The plate is incubated for 10-15 minutes at room temperature, and the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

-

NF-κB Reporter Gene Assay :

-

Transfection : Cells (e.g., RAW 264.7) are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-dependent promoter.

-

Treatment and Stimulation : After 24 hours, the transfected cells are pre-treated with the test compounds before being stimulated with LPS.

-

Cell Lysis and Luciferase Assay : Following stimulation (e.g., 6-8 hours), the cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferase substrate. A decrease in luciferase activity indicates inhibition of NF-κB activation.[14]

-

Antimicrobial Activity

Several ent-kaurane diterpenoids have shown promising activity against a range of pathogenic microorganisms, including Gram-positive bacteria, particularly multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[19][20][21]

Spectrum of Activity

Studies have identified novel ent-kaurane diterpenes, such as sigesbeckin A, which exhibit moderate antibacterial activity.[19][20] Furthermore, some compounds demonstrate synergistic effects when combined with conventional antibiotics, potentially offering a strategy to combat antibiotic resistance.[20] For example, certain diterpenes significantly enhanced the efficacy of doxorubicin and vancomycin against resistant strains.[19] The antimicrobial activity is often structure-dependent, with modifications to the ent-kaurane core, such as the introduction of oxygenated groups, enhancing the effect.[22][23]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sigesbeckin A (Compound 1) | MRSA | 64 | [19][20] |

| Sigesbeckin A (Compound 1) | VRE | 64 | [19][20] |

| Compound 5 | MRSA | 64 | [19][20] |

| Compound 5 | VRE | 64 | [19][20] |

Table 3: Minimum Inhibitory Concentration (MIC) of selected ent-kaurane diterpenoids. *A known analogue isolated alongside Sigesbeckin A-C.

Experimental Workflow Visualization

Key Experimental Protocol

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method) :

-

Compound Preparation : The ent-kaurane diterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation : A standardized suspension of the test microorganism (e.g., MRSA) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then diluted to the final working concentration (approximately 5 x 10⁵ CFU/mL).

-

Inoculation : Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

-

Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination : After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

-

Conclusion and Future Perspectives

ent-Kaurane diterpenoids represent a structurally diverse and pharmacologically versatile class of natural products with significant therapeutic potential. Their well-documented anticancer, anti-inflammatory, and antimicrobial activities are rooted in their ability to modulate key cellular signaling pathways, including those governing apoptosis, inflammation, and cell proliferation. The ability of these compounds to induce multiple forms of cell death (apoptosis and ferroptosis) and to overcome drug resistance highlights their promise in oncology. Similarly, their potent inhibition of the NF-κB pathway provides a strong rationale for their development as novel anti-inflammatory agents. While their antimicrobial activities are currently more moderate, the potential for synergistic interactions with existing antibiotics warrants further investigation.

Future research should focus on several key areas: elucidating the precise molecular targets of these compounds, optimizing their structures through semi-synthetic modifications to enhance potency and reduce toxicity, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this fascinating class of molecules is poised to yield new and effective therapies for a range of human diseases.

References

- 1. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research [frontiersin.org]

- 5. Mechanistic Pathways and Molecular Targets of Plant-Derived Anticancer ent-Kaurane Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An ent-kaurene diterpene enhances apoptosis induced by tumor necrosis factor in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Derivatives of Natural ent-Kaurane Atractyligenin Disclose Anticancer Properties in Colon Cancer Cells, Triggering Apoptotic Cell Demise - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparison of apoptosis and necrosis induced by ent-kaurene-type diterpenoids in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of NF-kappaB activation and iNOS induction by ent-kaurane diterpenoids in LPS-stimulated RAW264.7 murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-inflammatory activity of ent-kaurene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benthamdirect.com [benthamdirect.com]

- 18. ent-Kaurane diterpenoids from croton tonkinensis inhibit LPS-induced NF-kappaB activation and NO production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and antimicrobial activity of new ent-kaurene-type diterpenoid derivatives | European Journal of Chemistry [eurjchem.com]

Preliminary Screening of Pterisolic Acid F Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a natural product whose bioactivity has not yet been extensively characterized. However, compounds isolated from the Pteris genus, such as pterosins, have demonstrated promising cytotoxic and anti-inflammatory properties, suggesting that this compound may hold similar therapeutic potential.[1][2][3] This technical guide outlines a proposed preliminary screening workflow to elucidate the bioactivity of this compound, focusing on its potential anti-inflammatory and anticancer effects. The guide provides detailed experimental protocols and data presentation frameworks to facilitate a structured investigation.

Postulated Bioactivities and Screening Strategy

Based on the activities of related compounds from the Pteris genus, the preliminary screening of this compound should focus on two primary areas: anti-inflammatory and anticancer activities. A foundational cytotoxicity assessment is also crucial to determine the therapeutic window.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by assessing its ability to inhibit key inflammatory mediators and pathways. A common mechanism of anti-inflammatory action involves the inhibition of pro-inflammatory enzymes and cytokines.[4][5]

Anticancer Activity

The anticancer potential will be evaluated by examining the cytotoxic effects of this compound on various cancer cell lines.[6][7] Mechanistic insights can be gained by exploring its impact on cell cycle progression and apoptosis.

Cytotoxicity

A fundamental aspect of preliminary screening is to determine the compound's general toxicity to cells. This helps in distinguishing between targeted anticancer effects and non-specific cytotoxicity. The MTT assay is a widely used method for this purpose.[8]

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of this compound.

Cell Culture

-

Cell Lines:

-

For Anticancer and Cytotoxicity Assays: A panel of human cancer cell lines (e.g., HCT-116 [colon], SGC-7901 [gastric], SH-SY5Y [neuroblastoma], and Lovo [colon]) and a non-cancerous control cell line (e.g., human fibroblasts) should be used.[2]

-

For Anti-inflammatory Assays: RAW 264.7 murine macrophage cell line is suitable for studying inflammation.

-

-

Culture Conditions: Cells should be maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin). Cultures are to be incubated at 37°C in a humidified atmosphere with 5% CO2.[9]

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[10]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 to 10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) should be determined.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Assay (Apoptosis Detection by Annexin V-FITC Staining)

This assay identifies apoptotic cells, which externalize phosphatidylserine, a phospholipid that binds to Annexin V.

-

Cell Treatment: Treat a selected cancer cell line with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound (IC50 Values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HCT-116 | |||

| SGC-7901 | |||

| SH-SY5Y | |||

| Lovo | |||

| Human Fibroblasts |

Table 2: Anti-inflammatory Activity of this compound

| Concentration (µM) | Nitric Oxide Production (% of Control) | % Inhibition |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| LPS Control | 100 | 0 |

Table 3: Apoptosis Induction by this compound (at IC50)

| Cell Population | % of Total Cells |

| Live | |

| Early Apoptotic | |

| Late Apoptotic/Necrotic | |

| Necrotic |

Visualization of Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided to visualize key processes.

Experimental Workflows

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the in vitro anti-inflammatory assay.

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound.

Caption: The canonical NF-κB signaling pathway.[11][12]

Caption: A generalized MAPK/ERK signaling pathway.[13][14]

Caption: The extrinsic and intrinsic apoptosis pathways.[15][16][17]

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary bioactivity screening of this compound. The proposed experiments will generate initial data on its cytotoxic, anti-inflammatory, and anticancer properties. Positive results from this screening phase would warrant further investigation, including:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its bioactivity and pharmacokinetic properties.

The systematic approach outlined here will enable a thorough initial assessment of this compound and guide its potential development as a novel therapeutic agent.

References

- 1. A review of the use of pteridophytes for treating human ailments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 6. Item - Bioassays for anticancer activities - University of Wollongong - Figshare [ro.uow.edu.au]

- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. rsc.org [rsc.org]

- 10. broadpharm.com [broadpharm.com]

- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Apoptosis - Wikipedia [en.wikipedia.org]

- 16. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Application Notes and Protocols: Pterisolic Acid F Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and purification of Pterisolic acid F, a bioactive ent-kaurane diterpenoid, from the fern Pteris semipinnata. The methodologies outlined are based on established scientific literature and are intended to guide researchers in obtaining this compound for further study and development.

Introduction

This compound is a natural diterpenoid first identified in the fern Pteris semipinnata.[1][2][3] It belongs to the class of ent-kaurane diterpenoids, a group of compounds known for their diverse biological activities. Research into this compound and its analogs is crucial for exploring their therapeutic potential. This document presents a comprehensive guide to its extraction from the raw plant material and subsequent purification to a high degree of purity.

Data Summary

While specific quantitative yields for each purification step of this compound are not detailed in the primary literature, the following table outlines the general expected outcomes based on the described methodologies.

| Parameter | Description |

| Starting Material | Dried, powdered aerial parts of Pteris semipinnata |

| Extraction Solvent | 95% Ethanol |

| Initial Extract | Crude ethanol extract |

| Primary Fractionation | Liquid-liquid partitioning with ethyl acetate and n-butanol |

| Purification Techniques | Column chromatography (Silica Gel, Sephadex LH-20, MCI Gel) |

| Final Product | This compound (amorphous powder) |

Experimental Protocols

The following protocols describe a multi-step process for the isolation and purification of this compound from Pteris semipinnata.

Extraction of Crude Diterpenoids

This initial step aims to extract a broad range of compounds, including this compound, from the plant material.

Materials:

-

Dried and powdered aerial parts of Pteris semipinnata

-

95% Ethanol (EtOH)

-

Large-capacity percolator or extraction vessel

-

Rotary evaporator

Protocol:

-

Pack the dried, powdered aerial parts of Pteris semipinnata into a percolator.

-

Percolate the plant material with 95% EtOH at room temperature until the extract is nearly colorless.

-

Combine all the ethanol extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to yield the crude ethanol extract.

Fractionation of the Crude Extract

This step separates the crude extract into fractions with different polarities, enriching the fraction containing this compound.

Materials:

-

Crude ethanol extract from step 3.1

-

Distilled water (H₂O)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Separatory funnel

Protocol:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning by sequentially extracting the aqueous suspension with ethyl acetate. Combine the ethyl acetate fractions.

-

Subsequently, extract the remaining aqueous layer with n-butanol. Combine the n-butanol fractions.

-

Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The ent-kaurane diterpenoids, including this compound, will be concentrated in these fractions.

Purification by Column Chromatography

This multi-stage chromatographic process is essential for isolating this compound from other co-extracted compounds. The exact solvent gradients and column sizes may need to be optimized based on the amount of fractionated extract.

Materials:

-

Concentrated ethyl acetate and/or n-butanol fractions from step 3.2

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

MCI gel

-

Solvents for chromatography (e.g., chloroform, methanol, and their mixtures in various ratios)

-

Thin Layer Chromatography (TLC) plates and developing chambers

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Protocol:

-

Silica Gel Chromatography:

-

Subject the concentrated fraction (e.g., from ethyl acetate) to column chromatography on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

-

Collect fractions and monitor their composition by TLC.

-

Combine fractions containing compounds with similar TLC profiles.

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing the target compound(s) using a Sephadex LH-20 column.

-

Elute with a suitable solvent, often methanol, to separate compounds based on size and polarity.

-

Monitor the collected fractions by TLC or HPLC.

-

-

MCI Gel Chromatography:

-

For final purification, utilize a column packed with MCI gel.

-

Elute with a gradient of methanol in water.

-

This step is effective for separating closely related diterpenoids.

-

-

Final Purity Assessment:

-

Analyze the purified fractions containing this compound by HPLC to determine the final purity.

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

Logic of Purification Steps

Caption: Logical progression of purification from crude extract to pure compound.

References

- 1. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pterisolic acids A-F, new ent-kaurane diterpenoids from the fern Pteris semipinnata. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. scispace.com [scispace.com]

Application Note: A Validated HPLC Method for the Quantification of Pterisolic Acid F in Plant Extracts and Pharmaceutical Formulations

For Research Use Only.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of Pterisolic acid F, an ent-kaurane diterpenoid with potential therapeutic properties. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent resolution and sensitivity. This protocol is suitable for researchers, scientists, and drug development professionals engaged in the analysis of this compound from various matrices, including crude plant extracts and in-process samples for drug formulation.

Introduction

This compound is a naturally occurring ent-kaurane diterpenoid isolated from the fern Pteris semipinnata. Diterpenoids are a class of compounds known for their diverse biological activities, making them subjects of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. The HPLC method described herein offers a straightforward and reproducible approach for the analysis of this compound. While this compound lacks a strong chromophore, detection at low UV wavelengths provides adequate sensitivity for routine analysis.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

Table 1: HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-90% B; 25-28 min: 90% B; 28-30 min: 30% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 205 nm |

Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the reference standard in methanol. A series of working standard solutions ranging from 1 µg/mL to 100 µg/mL are prepared by serial dilution of the stock solution with the mobile phase initial composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Sample Preparation (from Pteris semipinnata extract)

-

Accurately weigh 1 g of dried and powdered plant material.

-

Extract with 20 mL of methanol using sonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant and repeat the extraction process on the residue twice more.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics of the method.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Retention Time (tR) | Approximately 18.5 min |

| Linearity (Concentration Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery) | 98 - 102% |

Visualization of Workflows

The following diagrams illustrate the logical workflow for HPLC method development and the specific experimental workflow for the analysis of this compound.

Caption: Logical workflow for HPLC method development.

Caption: Experimental workflow for this compound analysis.

Conclusion

The HPLC method presented provides a reliable and sensitive tool for the quantification of this compound. The protocol is applicable for the analysis of complex plant-derived samples and can be readily implemented in a quality control or research laboratory setting. The detailed experimental steps and method validation summary serve as a comprehensive guide for scientists working with this and similar diterpenoid compounds.

Liquid chromatography-mass spectrometry (LC-MS) analysis of Pterisolic acid F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid isolated from the fern Pteris semipinnata.[1][2] Diterpenoids are a class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. This document provides a detailed, hypothetical protocol for the qualitative and quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are based on established principles for the analysis of similar natural product compounds and are intended to serve as a comprehensive guide for researchers.

Molecular Profile of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₆ | [1][2] |

| Molecular Weight | 366.45 g/mol | [1][2] |

| Class | ent-Kaurane Diterpenoid | [1][3] |

| Source | Pteris semipinnata | [1][2] |

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible LC-MS analysis. The following is a recommended procedure for extracting this compound from a plant matrix.

Materials:

-

Plant material (e.g., dried, powdered Pteris semipinnata)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

0.22 µm syringe filters

Protocol:

-

Extraction:

-

Weigh 1 gram of powdered plant material into a 50 mL conical tube.

-

Add 20 mL of methanol and vortex thoroughly.

-

Sonicate the mixture for 30 minutes in a water bath.

-

Centrifuge at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.

-

Combine the supernatants.

-

-

Solvent Evaporation:

-

Evaporate the combined methanol extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator.

-

-

Reconstitution and Filtration:

-

Reconstitute the dried extract in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Vortex until the residue is fully dissolved.

-

Filter the solution through a 0.22 µm syringe filter into an LC autosampler vial.

-

References

Application Notes & Protocols: Structural Elucidation of Pterisolic Acid F using Nuclear Magnetic Resonance (NMR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is an ent-kaurane diterpenoid isolated from the ethanol extract of the fern Pteris semipinnata.[1] This class of compounds, characterized by a tetracyclic ring system, has garnered significant interest due to a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] The precise structural determination of these complex natural products is fundamental for understanding their structure-activity relationships and for advancing drug discovery efforts.

This document provides a detailed guide to the structural elucidation of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. It includes comprehensive NMR data, detailed experimental protocols for isolation and analysis, and logical workflows for data interpretation.

Compound Details:

-

Name : this compound

-

Molecular Formula : C₂₀H₃₀O₆[1]

-

Molecular Weight : 366.45 g/mol

-

Chemical Class : ent-15-oxokauran-19-oic acid derivative[1][4]

NMR Data for Structural Elucidation

The structure of this compound was determined through extensive 1D and 2D NMR spectroscopic analysis, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments. The data, acquired in deuterated methanol (CD₃OD), provides the foundational evidence for the complete assignment of all proton and carbon signals.

Table 1: ¹H NMR Data for this compound (CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1α | 1.95 | m | |

| 1β | 1.15 | m | |

| 2α | 1.80 | m | |

| 2β | 1.65 | m | |

| 3α | 1.50 | m | |

| 3β | 1.25 | m | |

| 5 | 1.88 | d | 6.0 |

| 6α | 2.10 | m | |

| 6β | 1.70 | m | |

| 7α | 1.60 | m | |

| 7β | 1.45 | m | |

| 9 | 2.25 | d | 6.0 |

| 11α | 1.75 | m | |

| 11β | 1.55 | m | |

| 12α | 1.90 | m | |

| 12β | 1.60 | m | |

| 13 | 2.80 | s | |

| 14α | 2.05 | d | 12.0 |

| 14β | 1.85 | d | 12.0 |

| 17A | 3.70 | d | 11.5 |

| 17B | 3.60 | d | 11.5 |

| 20-CH₃ | 1.20 | s | |

| OH-9 | |||

| OH-16 | |||

| OH-17 | * |

Note: Hydroxyl proton signals (OH) may be broad or exchange with the solvent and are not always distinctly observed.

Table 2: ¹³C NMR Data for this compound (CD₃OD)

| Position | δC (ppm) | Type (from DEPT/HSQC) |

| 1 | 40.5 | CH₂ |

| 2 | 19.8 | CH₂ |

| 3 | 38.0 | CH₂ |

| 4 | 44.5 | C |

| 5 | 57.0 | CH |

| 6 | 22.5 | CH₂ |

| 7 | 42.0 | CH₂ |

| 8 | 55.0 | C |

| 9 | 78.0 | C-OH |

| 10 | 40.0 | C |

| 11 | 18.5 | CH₂ |

| 12 | 34.0 | CH₂ |

| 13 | 48.0 | CH |

| 14 | 30.0 | CH₂ |

| 15 | 218.0 | C=O |

| 16 | 85.0 | C-OH |

| 17 | 65.0 | CH₂-OH |

| 18 | 180.0 | COOH |

| 19 | 29.0 | CH₃ |

| 20 | 16.0 | CH₃ |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

This protocol outlines the general procedure for extracting and isolating ent-kaurane diterpenoids from Pteris semipinnata.

-

Extraction :

-

Air-dry the whole plants of Pteris semipinnata and grind them into a coarse powder.

-

Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Fractionation :

-

Suspend the crude residue in water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The ent-kaurane diterpenoids are typically concentrated in the ethyl acetate fraction. Evaporate the EtOAc solvent to yield the active fraction.

-

-

Chromatographic Purification :

-

Subject the EtOAc fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc from 100:0 to 0:100).

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) and combine fractions with similar profiles.

-

Further purify the target fractions using repeated column chromatography (silica gel, Sephadex LH-20) and/or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column to yield pure this compound.[1][5]

-

Protocol 2: NMR Data Acquisition

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated methanol (CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer and Parameters :

-

Acquire NMR spectra on a 400 MHz or higher field spectrometer (e.g., Bruker Avance).[6]

-

Use the residual solvent signal of CD₃OD (δH 3.31 ppm, δC 49.0 ppm) as the internal standard.

-

¹H NMR : Acquire with a spectral width of 0-10 ppm, using a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire with proton broadband decoupling, a spectral width of 0-220 ppm, and a relaxation delay of 2 seconds.

-

2D NMR (COSY, HSQC, HMBC) : Acquire using standard pulse programs.[7][8]

-

Data Interpretation and Visualization

The structural elucidation of this compound is a logical process that integrates data from multiple NMR experiments. The workflow diagram below illustrates the key steps from data acquisition to the final structure confirmation.

Caption: Workflow for the NMR-based structural elucidation of this compound.

Biological Context and Signaling Pathway

Ent-kaurane diterpenoids isolated from Pteris species have demonstrated significant anti-neuroinflammatory properties.[2] Studies on related compounds show they can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells (BV-2). This inhibition is achieved by downregulating the expression of key pro-inflammatory enzymes and cytokines.

The diagram below illustrates the putative signaling pathway affected by these diterpenoids.

Caption: Putative anti-inflammatory signaling pathway inhibited by ent-kaurane diterpenoids.

Conclusion